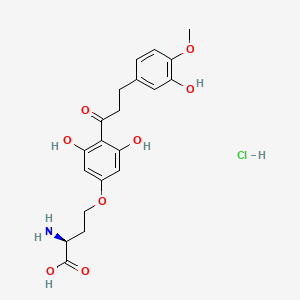

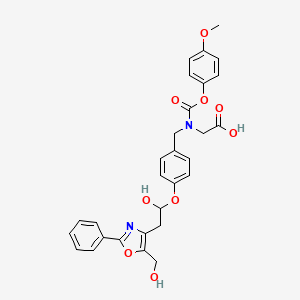

8,12-Dihydroxy muraglitazar

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

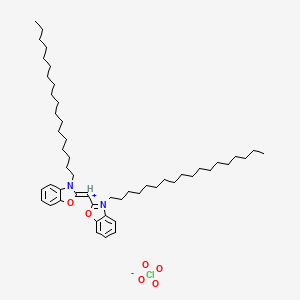

8,12-Dihydroxy muraglitazar is a derivative of muraglitazar, a dual peroxisome proliferator-activated receptor agonist with affinity for both PPARα and PPARγ. Muraglitazar was initially developed for the treatment of type 2 diabetes due to its ability to improve glycemic control and lipid profiles. its development was discontinued due to safety concerns .

Preparation Methods

The synthesis of 8,12-Dihydroxy muraglitazar involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product . Industrial production methods would likely involve optimization of these conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

8,12-Dihydroxy muraglitazar undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8,12-Dihydroxy muraglitazar has several scientific research applications, including:

Mechanism of Action

8,12-Dihydroxy muraglitazar exerts its effects by activating both PPARα and PPARγ receptors. These receptors are ligand-activated nuclear hormone receptors that regulate the transcription of genes involved in carbohydrate and lipid metabolism pathways. Activation of PPARγ, predominantly expressed in adipose tissue, results in insulin-sensitizing antidiabetic effects. Activation of PPARα, primarily found in the liver, leads to improved lipid metabolism .

The antidiabetic and lipid-lowering effects induced by this compound may result from:

- Improved insulin action and enhanced glucose uptake in adipose tissue and skeletal muscle.

- Increased fatty acid uptake and storage in adipose tissue.

- Reduced plasma free fatty acid levels.

- Enhanced lipid metabolism in the liver .

Comparison with Similar Compounds

8,12-Dihydroxy muraglitazar is unique due to its dual activation of PPARα and PPARγ receptors. Similar compounds include:

Rosiglitazone: A selective PPARγ agonist used to improve insulin sensitivity in type 2 diabetes.

Pioglitazone: Another PPARγ agonist with similar effects to rosiglitazone but with a different safety profile.

Compared to these compounds, this compound offers the advantage of dual receptor activation, potentially providing more comprehensive metabolic benefits. its safety concerns limit its clinical use .

Properties

CAS No. |

1222686-00-1 |

|---|---|

Molecular Formula |

C29H28N2O9 |

Molecular Weight |

548.5 g/mol |

IUPAC Name |

2-[[4-[1-hydroxy-2-[5-(hydroxymethyl)-2-phenyl-1,3-oxazol-4-yl]ethoxy]phenyl]methyl-(4-methoxyphenoxy)carbonylamino]acetic acid |

InChI |

InChI=1S/C29H28N2O9/c1-37-21-11-13-23(14-12-21)39-29(36)31(17-26(33)34)16-19-7-9-22(10-8-19)38-27(35)15-24-25(18-32)40-28(30-24)20-5-3-2-4-6-20/h2-14,27,32,35H,15-18H2,1H3,(H,33,34) |

InChI Key |

FQNOEHYLLLQCIJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)OC(CC3=C(OC(=N3)C4=CC=CC=C4)CO)O)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.